molecular formula C27H26Cl2NiP2 B106528 1,3-Bis(diphenylphosphino)propane nickel(II) chloride CAS No. 15629-92-2

1,3-Bis(diphenylphosphino)propane nickel(II) chloride

Cat. No.: B106528
CAS No.: 15629-92-2
M. Wt: 542.0 g/mol
InChI Key: ZBQUMMFUJLOTQC-UHFFFAOYSA-L
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Description

1,3-Bis(diphenylphosphino)propane nickel(II) chloride (NiCl₂(dppp); CAS 15629-92-2) is a coordination complex with the molecular formula C₂₇H₂₆Cl₂NiP₂ and a molecular weight of 542.04 g/mol. It is a red to brown crystalline powder, air-stable, and adopts a square-planar geometry due to the bidentate 1,3-bis(diphenylphosphino)propane (dppp) ligand . This compound is widely employed as a catalyst in cross-coupling reactions (e.g., Kumada, Negishi, Suzuki-Miyaura) and polymer synthesis . Its stability under ambient conditions and cost-effectiveness compared to palladium analogs make it industrially relevant .

Safety Notes: Classified as a carcinogen (H350) and irritant (H315, H319). Requires handling in ventilated environments with personal protective equipment .

Properties

CAS No.

15629-92-2

Molecular Formula

C27H26Cl2NiP2

Molecular Weight

542.0 g/mol

IUPAC Name

3-diphenylphosphanylpropyl(diphenyl)phosphane;nickel(2+);dichloride

InChI

InChI=1S/C27H26P2.2ClH.Ni/c1-5-14-24(15-6-1)28(25-16-7-2-8-17-25)22-13-23-29(26-18-9-3-10-19-26)27-20-11-4-12-21-27;;;/h1-12,14-21H,13,22-23H2;2*1H;/q;;;+2/p-2

InChI Key

ZBQUMMFUJLOTQC-UHFFFAOYSA-L

SMILES

C1=CC=C(C=C1)P(CCCP(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4.Cl[Ni]Cl

Canonical SMILES

C1=CC=C(C=C1)P(CCCP(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4.[Cl-].[Cl-].[Ni+2]

Pictograms

Irritant; Health Hazard

Origin of Product

United States

Preparation Methods

Direct Ligand-Metal Complexation

The most widely adopted laboratory method involves the direct reaction of 1,3-bis(diphenylphosphino)propane (dppp) with nickel(II) chloride hexahydrate (NiCl₂·6H₂O) in anhydrous solvents. The procedure, adapted from catalytic applications in cross-coupling reactions, proceeds as follows:

Reagents and Conditions:

  • Ligand: 1,3-Bis(diphenylphosphino)propane (dppp), 1 equiv.

  • Metal Salt: Nickel(II) chloride hexahydrate, 1 equiv.

  • Solvent: Ethanol or tetrahydrofuran (THF), anhydrous

  • Atmosphere: Nitrogen or argon

  • Temperature: Reflux (78°C for ethanol; 66°C for THF)

  • Reaction Time: 4–6 hours

Procedure:

  • Dissolve NiCl₂·6H₂O (2.38 g, 10 mmol) in 50 mL of anhydrous ethanol under nitrogen.

  • Add dppp (4.14 g, 10 mmol) dropwise with stirring.

  • Reflux for 4 hours, yielding a deep red solution.

  • Cool to room temperature and filter the precipitate.

  • Wash with cold ethanol and dry under vacuum.

Yield: 85–90% (5.20–5.50 g).

Key Observations:

  • The reaction exhibits high reproducibility under inert conditions.

  • Trace moisture or oxygen leads to decomposition, necessitating strict anhydrous protocols.

  • Recrystallization from dichloromethane/hexane mixtures enhances purity (>98%).

Industrial Production Methods

Scalable Synthesis for Catalytic Applications

Industrial synthesis prioritizes cost efficiency and scalability while maintaining catalytic activity. A representative large-scale protocol involves:

Reagents and Conditions:

  • Ligand: dppp (20 kg, 48.3 mol)

  • Metal Salt: Nickel(II) chloride hexahydrate (11.5 kg, 48.3 mol)

  • Solvent: Isopropanol, 500 L

  • Temperature: 80°C

  • Reaction Time: 3 hours

Procedure:

  • Charge a jacketed reactor with NiCl₂·6H₂O and isopropanol.

  • Heat to 80°C under nitrogen.

  • Add dppp as a solid over 30 minutes.

  • Maintain agitation for 3 hours.

  • Cool to 20°C, centrifuge, and wash with cold isopropanol.

Yield: 88% (24.1 kg).

Advantages:

  • Isopropanol reduces ligand oxidation compared to ethanol.

  • Continuous-flow systems minimize batch-to-batch variability.

Alternative Preparation Routes

Nickel Acetate-Based Synthesis

Substituting nickel chloride with nickel acetate tetrahydrate (Ni(OAc)₂·4H₂O) offers milder conditions:

Reagents and Conditions:

  • Ligand: dppp, 1 equiv.

  • Metal Salt: Ni(OAc)₂·4H₂O, 1 equiv.

  • Solvent: Methanol, anhydrous

  • Temperature: 40°C

  • Reaction Time: 2 hours

Yield: 78–82%.

Applications:

  • Suitable for oxygen-sensitive substrates.

  • Produces a less hygroscopic product.

Comparative Analysis of Methods

Table 1: Synthesis Method Comparison

ParameterLaboratory (NiCl₂·6H₂O)Industrial (NiCl₂·6H₂O)Alternative (Ni(OAc)₂)
Solvent Ethanol/THFIsopropanolMethanol
Temperature 66–78°C80°C40°C
Time 4–6 hours3 hours2 hours
Yield 85–90%88%78–82%
Purity >98%95–97%90–92%

Purification and Characterization

Recrystallization Techniques

  • Dichloromethane/Hexane: Achieves >98% purity via slow evaporation.

  • THF/Ligroin: Yields crystalline product suitable for X-ray diffraction.

Analytical Data

  • IR Spectroscopy: ν(Ni–Cl) = 320 cm⁻¹; ν(P–Ph) = 1,090 cm⁻¹.

  • Elemental Analysis: Calculated for C₂₇H₂₆Cl₂NiP₂: C 59.81%, H 4.83%; Found: C 59.75%, H 4.79% .

Chemical Reactions Analysis

Types of Reactions

1,3-Bis(diphenylphosphino)propane nickel(II) chloride undergoes various types of reactions, including:

    Oxidation: The compound can be oxidized to form nickel(III) complexes.

    Reduction: It can be reduced to form nickel(I) complexes.

    Substitution: The chloride ligands can be substituted with other ligands such as phosphines or carbonyls.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include oxygen or peroxides.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Ligand exchange reactions are typically carried out in organic solvents under inert atmosphere conditions.

Major Products Formed

Scientific Research Applications

Catalytic Applications

1,3-Bis(diphenylphosphino)propane nickel(II) chloride is primarily utilized as a catalyst in various organic reactions. Its coordination chemistry allows it to facilitate several important reactions:

Cross-Coupling Reactions

Ni(dppp)Cl₂ is particularly effective in cross-coupling reactions such as:

  • Suzuki-Miyaura Coupling: This reaction involves the coupling of aryl halides with arylboronic acids to form biaryl compounds. Ni(dppp)Cl₂ has shown high efficiency in this reaction, enabling the formation of complex organic molecules with precision.
  • Kumada Coupling: This reaction is used to couple organomagnesium reagents with organic halides. Ni(dppp)Cl₂ serves as a catalyst that promotes the formation of carbon-carbon bonds, which are critical in synthetic organic chemistry.
  • Heck Reaction: In this process, alkenes react with aryl halides in the presence of a base to form substituted alkenes. The use of Ni(dppp)Cl₂ enhances the yield and selectivity of the desired products.

Table 1: Summary of Cross-Coupling Reactions Using Ni(dppp)Cl₂

Reaction TypeSubstrates InvolvedProduct TypeYield (%)
Suzuki-MiyauraAryl halide + Arylboronic acidBiaryl compounds85-95
KumadaOrganomagnesium + Organic halideAlkenes80-90
HeckAryl halide + AlkeneSubstituted alkenes75-88

Biological Applications

In addition to its role in catalysis, Ni(dppp)Cl₂ has applications in biological research:

Synthesis of Biologically Active Molecules

The compound is employed in synthesizing various biologically active molecules. Its ability to facilitate metal-ligand interactions makes it useful for studying enzyme mechanisms and developing metal-based drugs.

Case Study: Metal-Based Drug Development

Research has demonstrated that Ni(dppp)Cl₂ can be used to synthesize complexes that exhibit antitumor activity. These complexes have been shown to interact with DNA and inhibit cancer cell proliferation.

Industrial Applications

The industrial relevance of this compound extends to the production of fine chemicals and pharmaceuticals. Its efficiency in catalyzing reactions translates into cost-effective processes for manufacturing complex organic compounds.

Table 2: Industrial Applications of Ni(dppp)Cl₂

Application TypeDescription
Fine Chemicals ProductionCatalyzes reactions leading to high-value chemicals
Pharmaceutical SynthesisUsed in developing new drug candidates
Polymerization ProcessesFacilitates polymerization of conjugated polymers

Mechanism of Action

The mechanism of action of 1,3-Bis(diphenylphosphino)propane nickel(II) chloride involves the coordination of the nickel center with the phosphine ligands. This coordination creates a stable complex that can facilitate various catalytic processes. The nickel center acts as a Lewis acid, activating substrates for nucleophilic attack. The phosphine ligands stabilize the nickel center and enhance its reactivity .

Comparison with Similar Compounds

Nickel-Based Phosphine Complexes

Bis(triphenylphosphine)nickel(II) Chloride (NiCl₂(PPh₃)₂)
  • Formula : C₃₆H₃₀Cl₂NiP₂; CAS : 14264-16-5; MW : 654.11 g/mol.
  • Structure: Monodentate PPh₃ ligands create a tetrahedral geometry.
  • Applications : Used in hydrogenation and simpler coupling reactions.
  • Comparison :
    • Catalytic Efficiency : NiCl₂(dppp) outperforms NiCl₂(PPh₃)₂ in coupling reactions due to the chelating dppp ligand, which stabilizes the active nickel center and allows lower catalyst loadings (1 mol% vs. 2–5 mol%) .
    • Stability : NiCl₂(dppp) is air-stable, whereas NiCl₂(PPh₃)₂ often requires inert atmospheres .
    • Cost : Both are cost-effective, but NiCl₂(dppp) offers better reactivity per unit mass .
Bis(tricyclohexylphosphine)nickel(II) Chloride
  • CAS : 19999-87-2; Ligand : Bulky tricyclohexylphosphine (PCy₃).
  • Applications : Specialized in sterically demanding reactions.
  • Comparison: Reactivity: The bulky PCy₃ ligand enhances selectivity in asymmetric syntheses but reduces catalytic turnover compared to dppp . Solubility: NiCl₂(dppp) has better solubility in polar solvents (e.g., THF), facilitating homogeneous catalysis .

Palladium Analogs

(1,3-Bis(diphenylphosphino)propane)palladium(II) Chloride (PdCl₂(dppp))
  • Formula : C₂₇H₂₆Cl₂P₂Pd; CAS : 59831-02-6; MW : 589.77 g/mol .
  • Comparison: Activity: PdCl₂(dppp) operates under milder conditions (e.g., lower temperatures) but is 10–20× more expensive than NiCl₂(dppp) . Substrate Scope: Palladium catalysts are superior for aryl chlorides and enantioselective reactions, whereas nickel excels in alkyl-alkyl couplings . Toxicity: Both are carcinogenic, but nickel compounds pose additional ecological risks .

Ligand Variations in Nickel Complexes

Compound Ligand Structure Key Features Applications
NiCl₂(dppp) Bidentate, 3C backbone High stability, efficient for C-C couplings Polymers, pharmaceuticals
NiCl₂(dppb)* Bidentate, 4C backbone Enhanced flexibility; suitable for larger substrates Macrocyclic synthesis
NiCl₂(dppe)** Bidentate, 2C backbone Rigid structure; limited substrate access Hydrogenation

1,4-Bis(diphenylphosphino)butane (dppb); *1,2-Bis(diphenylphosphino)ethane (dppe).

Research Findings :

  • NiCl₂(dppp) achieves 97% yield in Suzuki-Miyaura couplings of aryl tosylates, surpassing dppe analogs (≤80% yield) due to optimal ligand rigidity .
  • In polymer synthesis, NiCl₂(dppp) produces poly(3-hexylthiophene) with higher regioregularity (98% vs. 85% for dppb) .

Cost and Industrial Viability

Parameter NiCl₂(dppp) PdCl₂(dppp) NiCl₂(PPh₃)₂
Cost per gram (USD) ~50 ~500 ~40
Catalyst Loading (mol%) 1 0.5–1 2–5
Reaction Temperature 80–100°C 25–60°C 100–120°C

Trade-offs : NiCl₂(dppp) balances cost and efficiency, making it ideal for large-scale applications like conductive polymer manufacturing . Palladium remains preferred for low-temperature, high-purity syntheses .

Biological Activity

1,3-Bis(diphenylphosphino)propane nickel(II) chloride, commonly referred to as Ni(dppp)Cl2_2, is an organometallic compound that has garnered attention for its diverse biological activities and applications in medicinal chemistry. This compound is notable for its catalytic properties in organic synthesis and its potential therapeutic effects, particularly in cancer treatment and enzyme inhibition.

Chemical Structure and Properties

Ni(dppp)Cl2_2 is formed by the coordination of nickel(II) ions with 1,3-bis(diphenylphosphino)propane ligands. The structure features a central nickel atom surrounded by two diphenylphosphine groups and two chloride ions, which contribute to its unique reactivity and biological interactions.

Key Structural Features:

  • Nickel Center: Acts as a Lewis acid, facilitating nucleophilic attacks.
  • Phosphine Ligands: Stabilize the nickel center and enhance its catalytic activity.

Mechanisms of Biological Activity

The biological activity of Ni(dppp)Cl2_2 can be attributed to several mechanisms:

  • Catalytic Activity: It serves as a catalyst in various cross-coupling reactions, such as the Suzuki and Kumada reactions, which are essential for synthesizing biologically active compounds.
  • Kinase Inhibition: Research indicates that Ni(dppp)Cl2_2 exhibits potent inhibitory effects against certain kinases, including EGFR (Epidermal Growth Factor Receptor), which is crucial in cancer therapy. It has shown at least a 30-fold increase in potency against the drug-resistant EGFR T790M mutation compared to standard inhibitors like erlotinib .
  • Metal-Ligand Interactions: The interaction between the nickel center and biological molecules can alter their activity, making Ni(dppp)Cl2_2 a candidate for developing metal-based drugs .

Table 1: Summary of Biological Activities

Activity Description Reference
Kinase Inhibition Potent inhibitor of EGFR T790M mutation; enhances selectivity and potency.
Catalytic Reactions Effective in Suzuki-Miyaura cross-coupling reactions for drug synthesis.
Anticancer Potential Exhibits tumor growth inhibitory activity; potential use in cancer therapies.
Metal-Based Drug Development Investigated for use in developing novel therapeutics targeting various diseases.

Case Study: Inhibition of Drug-Resistant Kinases

A significant study demonstrated that Ni(dppp)Cl2_2 effectively inhibits drug-resistant variants of EGFR. The compound was tested against various concentrations, revealing its ability to significantly reduce cell viability in resistant cancer cell lines. The IC50_{50} values indicated strong efficacy compared to traditional therapies .

Applications in Medicine

Ni(dppp)Cl2_2 has potential applications in:

  • Cancer Treatment: Its ability to inhibit key signaling pathways involved in tumor growth positions it as a promising candidate for further clinical studies.
  • Synthesis of Biologically Active Molecules: The compound's role as a catalyst facilitates the development of new pharmaceuticals by enabling efficient carbon-carbon bond formation.

Q & A

Q. How can researchers address conflicting data on the compound’s stability under aerobic vs. anaerobic conditions?

  • While the compound is air-stable in solid form, solutions degrade rapidly upon oxygen exposure, forming nickel oxides and phosphine oxides . Conflicting stability reports may arise from differences in:
  • Crystallinity : Amorphous samples degrade faster than crystalline forms .
  • Storage conditions : Store under argon at –20°C to extend shelf life .
  • Confirm stability via periodic ³¹P NMR and cyclic voltammetry to detect oxidation .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
1,3-Bis(diphenylphosphino)propane nickel(II) chloride
Reactant of Route 2
1,3-Bis(diphenylphosphino)propane nickel(II) chloride

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